REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][C:10]2([CH2:11][N:12]([CH3:14])[CH2:13]2)[C:15](=[N:17][O:18][CH3:19])[CH2:16]1.[CH3:22][OH:23].[H:20][H:21]>>[NH:8]1[CH2:9][C:10]2([CH2:11][N:12]([CH3:14])[CH2:13]2)[C:15](=[N:17][O:18][CH3:19])[CH2:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON=C1CN(Cc2ccccc2)CC12CN(C)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C1CNCC12CN(C)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |